Bromine azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromine azide is a useful research compound. Its molecular formula is BrN3 and its molecular weight is 121.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Bromine azide is primarily used as a reagent in organic synthesis for the preparation of vicinal 1,2-bromine azide compounds. Its ability to generate azide radicals makes it a valuable tool for creating complex organic molecules.

Continuous Flow Synthesis

Recent advancements have enabled the safe generation and use of this compound under continuous flow conditions. This method minimizes the risks associated with handling this explosive compound. This compound is generated in situ from sodium bromide and sodium azide in water, allowing for its efficient extraction into an organic phase where it can react with alkenes. The resulting addition products serve as building blocks for further synthetic applications .

Radical Chemistry

This compound can also facilitate radical reactions, expanding its utility in synthetic organic chemistry. The generation of azide radicals from this compound allows for novel reaction pathways that can lead to diverse chemical transformations .

Bioorthogonal Chemistry

This compound plays a significant role in bioorthogonal chemistry, which involves chemical reactions that can occur inside living organisms without interfering with native biochemical processes.

Click Chemistry

The unique reactivity of this compound allows it to participate in "click" reactions, which are highly selective and efficient. These reactions are useful for labeling biomolecules, enabling researchers to track cellular processes or visualize specific proteins within cells .

Metabolic Labeling

In metabolic labeling studies, this compound can be incorporated into biomolecules, allowing for enhanced imaging techniques. For example, it has been used to tag glycoproteins on cell surfaces, facilitating their visualization through advanced microscopy techniques .

Material Science

This compound's properties have implications in material science, particularly in the development of new materials with specific functionalities.

Polymer Chemistry

This compound is utilized in the synthesis of functionalized polymers through its ability to introduce azide groups into polymer chains. This modification can enhance the physical properties of polymers or enable further functionalization through click chemistry .

Nanomaterials

Research has explored the use of this compound in synthesizing nanomaterials with tailored properties for applications in electronics and photonics. The ability to create complex structures at the nanoscale opens avenues for innovative applications in technology .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Preparation and Generation Methods

Bromine azide is typically synthesized via the reaction of sodium azide (NaN₃) with bromine (Br₂) in biphasic systems (e.g., CH₂Cl₂/H₂O) . Recent advancements have improved safety and efficiency:

-

Continuous Flow Synthesis : BrN₃ is generated from NaBr and NaN₃ in water using Oxone as an oxidizing agent. The reagent is rapidly extracted into an organic phase containing alkenes, minimizing decomposition .

-

Alternative Routes :

Addition Reactions with Alkenes

BrN₃ undergoes both ionic and radical addition pathways, with selectivity influenced by solvent polarity and irradiation .

Key Findings:

-

Ionic Pathway : Stereospecific trans-addition occurs in polar solvents, yielding vicinal bromoazides .

-

Radical Pathway : Non-polar solvents and light irradiation favor anti-Markovnikov addition via homolytic cleavage of the Br–N₃ bond .

Table 1: Conversion and Selectivity in BrN₃ Addition to Alkenes (Continuous Flow)

| Substrate | Solvent | Light Irradiation | Conversion (%) | Selectivity (%)* |

|---|---|---|---|---|

| Styrene | EtOAc | On | 99 | 43 |

| Styrene | EtOAc | Off | 99 | 10 |

| Styrene | DCM | On | 99 | 82 |

| Styrene | DCM | Off | 99 | 74 |

*Selectivity refers to the proportion of radical pathway products.

Electron-deficient alkenes (e.g., cinnamates) require light irradiation for full conversion, while electron-rich alkenes react rapidly under both conditions .

Mechanistic Insights

-

Radical Trapping : Addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses bromoazidation, confirming a radical chain mechanism .

-

DFT Calculations : Thermolysis of vinyl azides proceeds via concerted transition states, forming azirine intermediates en route to indoles .

-

Regioselectivity : Radical addition to alkenes (e.g., indene) produces 1,2-bromoazides with opposite regioselectivity compared to ionic pathways .

Decomposition and Stability

BrN₃ is highly sensitive to environmental factors:

Propiedades

Número CAS |

13973-87-0 |

|---|---|

Fórmula molecular |

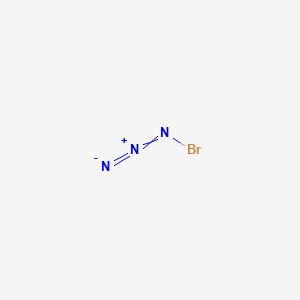

BrN3 |

Peso molecular |

121.92 g/mol |

InChI |

InChI=1S/BrN3/c1-3-4-2 |

Clave InChI |

KFCUPNHUPHDVJC-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NBr |

SMILES canónico |

[N-]=[N+]=NBr |

Key on ui other cas no. |

13973-87-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.